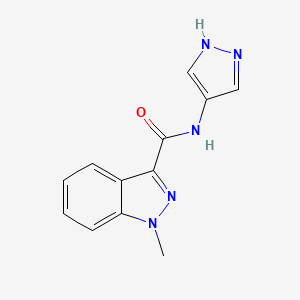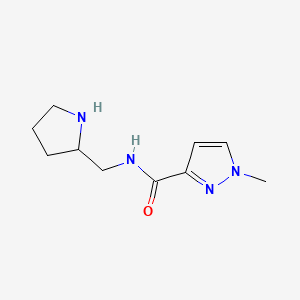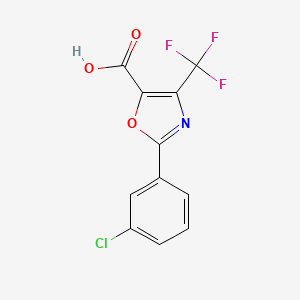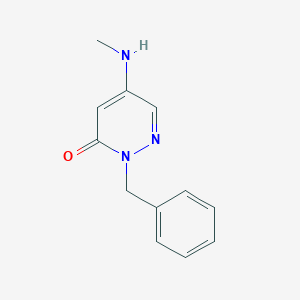![molecular formula C10H14FN3O B6628417 3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B6628417.png)
3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]cyclopentan-1-ol, also known as 5-FC, is a synthetic nucleoside analog used in the treatment of fungal infections. It was first synthesized in the 1950s and has since been used in combination with other antifungal drugs to treat a variety of fungal infections.
Mécanisme D'action
3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]cyclopentan-1-ol works by inhibiting the synthesis of DNA and RNA in fungal cells. It is converted into 5-fluorouracil by the enzyme cytosine deaminase, which is produced by fungal cells. 5-fluorouracil then inhibits the synthesis of nucleic acids, leading to the death of fungal cells.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in humans. However, it can cause side effects such as gastrointestinal disturbances, liver dysfunction, and bone marrow suppression. These side effects are generally mild and can be managed with appropriate medical care.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]cyclopentan-1-ol in lab experiments is its low toxicity in humans. This makes it a safer alternative to other antifungal drugs. However, this compound has limitations in terms of its spectrum of activity. It is only effective against certain types of fungi and is less effective against other types.
Orientations Futures
There are several future directions for research on 3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]cyclopentan-1-ol. One area of research is the development of new formulations of this compound that can improve its efficacy and reduce its side effects. Another area of research is the investigation of this compound as a potential cancer therapy. Studies have shown that this compound can be used in combination with other drugs to selectively kill cancer cells. Finally, research can be conducted to investigate the use of this compound in combination with other antifungal drugs to improve its spectrum of activity.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic nucleoside analog used in the treatment of fungal infections. Its synthesis method has been optimized over the years to improve the yield and purity of the final product. This compound has been extensively studied for its antifungal properties and has also been investigated for its potential use in cancer therapy. It works by inhibiting the synthesis of DNA and RNA in fungal cells and has low toxicity in humans. While this compound has limitations in terms of its spectrum of activity, there are several future directions for research on this drug.
Méthodes De Synthèse
The synthesis of 3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]cyclopentan-1-ol involves the reaction of 5-fluorouracil with formaldehyde and cyclopentanone. The reaction results in the formation of this compound. The synthesis method has been optimized over the years to improve the yield and purity of the final product.
Applications De Recherche Scientifique
3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]cyclopentan-1-ol has been extensively studied for its antifungal properties. It is commonly used in combination with other antifungal drugs to treat fungal infections such as candidiasis and cryptococcosis. In addition, this compound has been investigated for its potential use in cancer therapy. Studies have shown that this compound can be used in combination with other drugs to selectively kill cancer cells.
Propriétés
IUPAC Name |
3-[[(5-fluoropyrimidin-2-yl)amino]methyl]cyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FN3O/c11-8-5-13-10(14-6-8)12-4-7-1-2-9(15)3-7/h5-7,9,15H,1-4H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZJQTXCORGNEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CNC2=NC=C(C=N2)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[1-(dimethylamino)propan-2-yl-ethylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B6628364.png)
![N-[4-bromo-2-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B6628365.png)
![1-[2-(3-aminophenyl)acetyl]-N-methylpiperidine-3-carboxamide](/img/structure/B6628368.png)


![1-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-2-(2,2,2-trifluoroethoxy)ethanone](/img/structure/B6628385.png)

![2-[4-[2-(2,2,2-Trifluoroethoxy)acetyl]morpholin-3-yl]acetic acid](/img/structure/B6628391.png)
![3-Bromo-4-[(1,3-dihydroxypropan-2-ylamino)methyl]benzoic acid](/img/structure/B6628397.png)
![3-[[(6-Methoxypyridin-3-yl)methylamino]methyl]benzoic acid](/img/structure/B6628399.png)
![3-[2-[(2,2-Dimethylcyclohexyl)amino]ethoxy]benzoic acid](/img/structure/B6628401.png)
![N-[1-(1H-pyrazol-4-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B6628420.png)
